Methyl 4-amino-3-iodo-5-methoxybenzoate
Overview
Description
Methyl 4-amino-3-iodo-5-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate typically involves the iodination of methyl 4-amino-5-methoxybenzoate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-iodo-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the amino group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the amino group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted benzoates can be formed.
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives with reduced functional groups.
Scientific Research Applications
Methyl 4-amino-3-iodo-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using imaging techniques.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-iodo-5-methoxybenzoate involves its interaction with specific molecular targets. The iodine atom can facilitate the compound’s binding to certain enzymes or receptors, influencing their activity. The amino and methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-iodobenzoate
- Methyl 4-amino-5-methoxybenzoate
- Methyl 3-iodo-4-methoxybenzoate
Uniqueness
Methyl 4-amino-3-iodo-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-amino-3-iodo-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFOTRQOKVIZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445524 | |
Record name | methyl 4-amino-3-iodo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-10-6 | |
Record name | methyl 4-amino-3-iodo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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